molecular formula C14H22N4S B4275476 1-bicyclo[2.2.1]hept-2-yl-3-[3-(1H-imidazol-1-yl)propyl]thiourea

1-bicyclo[2.2.1]hept-2-yl-3-[3-(1H-imidazol-1-yl)propyl]thiourea

Cat. No.: B4275476
M. Wt: 278.42 g/mol
InChI Key: GZPLMIPKLHDXLY-UHFFFAOYSA-N
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Description

N-bicyclo[221]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is a complex organic compound that features a bicyclic structure combined with an imidazole moiety and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bicyclo[2.2.1]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves multiple steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]heptane core can be synthesized through Diels-Alder reactions involving cyclopentadiene and ethylene.

    Introduction of the imidazole group: The imidazole moiety can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the thiourea group: The final step involves the reaction of the intermediate with thiourea under suitable conditions, such as in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques like chromatography for the final product.

Chemical Reactions Analysis

Types of Reactions

N-bicyclo[2.2.1]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thiourea group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound without the imidazole and thiourea groups.

    N-bicyclo[2.2.1]hept-2-yl-5-[(5-chloro-2-pyridinyl)oxy]-4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: A more complex compound with additional functional groups.

Uniqueness

N-bicyclo[221]hept-2-yl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is unique due to its combination of a bicyclic structure, an imidazole ring, and a thiourea group

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4S/c19-14(16-4-1-6-18-7-5-15-10-18)17-13-9-11-2-3-12(13)8-11/h5,7,10-13H,1-4,6,8-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPLMIPKLHDXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=S)NCCCN3C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-bicyclo[2.2.1]hept-2-yl-3-[3-(1H-imidazol-1-yl)propyl]thiourea
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